2-[3-(2-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[3-(2-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a nitrophenyl group and an oxopropyl group attached to the isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-nitrobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then subjected to cyclization to form the desired isoindole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione
- 2-[3-(2-Aminophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione
- 2-[3-(2-Methylphenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[3-(2-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and potential for redox reactions, making it a valuable intermediate in organic synthesis and a promising candidate for various biomedical applications.
Properties
CAS No. |
52765-21-6 |
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Molecular Formula |
C17H12N2O5 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
2-[3-(2-nitrophenyl)-2-oxopropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H12N2O5/c20-12(9-11-5-1-4-8-15(11)19(23)24)10-18-16(21)13-6-2-3-7-14(13)17(18)22/h1-8H,9-10H2 |
InChI Key |
JWQSSIQLYKXZLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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